REACTION_SMILES
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[CH:18]1([C:24](=[O:25])[Cl:26])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]1.[NH2:1][c:2]1[c:3]([NH:12][S:13](=[O:14])(=[O:15])[CH2:16][CH3:17])[n:4][cH:5][c:6]([C:8]([F:9])([F:10])[F:11])[cH:7]1.[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1>>[NH:1]([c:2]1[c:3]([NH:12][S:13](=[O:14])(=[O:15])[CH2:16][CH3:17])[n:4][cH:5][c:6]([C:8]([F:9])([F:10])[F:11])[cH:7]1)[C:24]([CH:18]1[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]1)=[O:25]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C1CCCCC1
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Name
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CCS(=O)(=O)Nc1ncc(C(F)(F)F)cc1N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCS(=O)(=O)Nc1ncc(C(F)(F)F)cc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CCS(=O)(=O)Nc1ncc(C(F)(F)F)cc1NC(=O)C1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |